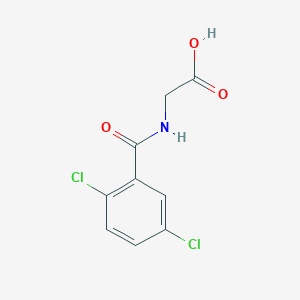

2-(2,5-Dichlorobenzamido)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2,5-dichlorobenzoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NO3/c10-5-1-2-7(11)6(3-5)9(15)12-4-8(13)14/h1-3H,4H2,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUAUZSWGMQPOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NCC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602726 | |

| Record name | N-(2,5-Dichlorobenzoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667403-46-5 | |

| Record name | N-(2,5-Dichlorobenzoyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0667403465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,5-Dichlorobenzoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,5-DICHLOROBENZOYL)GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQH7JVD5TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(2,5-Dichlorobenzamido)acetic acid chemical properties

An In-Depth Technical Guide to 2-(2,5-Dichlorobenzamido)acetic acid

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No: 667403-46-5), a key intermediate in the synthesis of the antineoplastic agent Ixazomib. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry. It consolidates critical data on the compound's synthesis, purification, and analytical characterization, including detailed experimental protocols and spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry). The guide emphasizes the causal relationships behind experimental procedures and provides a framework for the reliable use of this compound in a research and development setting.

Introduction and Strategic Importance

This compound, also known as N-(2,5-dichlorobenzoyl)glycine, is a specialized amino acid derivative. While not a therapeutic agent itself, it holds significant strategic importance in pharmaceutical manufacturing as the penultimate precursor to Ixazomib.[1] Ixazomib is a second-generation, reversible proteasome inhibitor approved for the treatment of multiple myeloma.[2] The synthesis of Ixazomib involves the critical amide bond formation between this compound and an (R)-leucine boronic acid derivative.[3] Therefore, ensuring the purity, identity, and quality of this intermediate is paramount for the successful and efficient synthesis of the final active pharmaceutical ingredient (API). This guide provides the foundational chemical knowledge required for its effective handling, analysis, and application.

Compound Identification and Chemical Structure

The fundamental identity of a chemical compound is established by a consistent set of identifiers and its unambiguous structure.

Caption: 2D Structure of this compound

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| IUPAC Name | 2-[(2,5-dichlorobenzoyl)amino]acetic acid | [4] |

| CAS Number | 667403-46-5 | [2][5] |

| Molecular Formula | C₉H₇Cl₂NO₃ | [5][6] |

| Molecular Weight | 248.06 g/mol | [5] |

| Synonyms | N-(2,5-Dichlorobenzoyl)glycine, Ixazomib Impurity 8/9, Ixazomib Metabolite M12 | [4][7] |

| SMILES | C1=CC(=C(C=C1Cl)C(=O)NCC(=O)O)Cl | [4] |

| InChIKey | HKUAUZSWGMQPOK-UHFFFAOYSA-N | [4] |

Synthesis and Manufacturing Protocol

The most direct and widely cited synthesis of this compound is a variation of the Schotten-Baumann reaction. This involves the acylation of the amino group of glycine with 2,5-dichlorobenzoyl chloride under basic aqueous conditions. The use of a biphasic system (THF/water) and careful pH control is critical for maximizing yield and minimizing the hydrolysis of the acid chloride starting material.

Underlying Rationale (Expertise & Trustworthiness)

-

Choice of Base (NaOH): Sodium hydroxide serves two purposes: it deprotonates the glycine, making the amino group a more potent nucleophile, and it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

pH Control: Maintaining a high pH (e.g., pH 11) is crucial.[2] If the pH drops too low, the glycine amino group becomes protonated and non-nucleophilic. Conversely, excessively high concentrations of hydroxide can accelerate the competing hydrolysis of the 2,5-dichlorobenzoyl chloride.

-

Temperature Control: The reaction is exothermic. Maintaining a low temperature (0-5 °C) minimizes side reactions, including the hydrolysis of the acid chloride, and improves the selectivity of the acylation reaction.[2]

-

Purification (Recrystallization): The product precipitates upon acidification. Recrystallization from water is an effective and economical method for purification, leveraging the compound's lower solubility in cold water compared to impurities.[2]

Caption: Synthesis and Purification Workflow

Detailed Experimental Protocol

The following protocol is adapted from patent literature and represents a robust method for laboratory-scale synthesis.[2]

-

Preparation: In a jacketed reaction vessel, dissolve glycine (21.5 g, 286 mmol) in water (437 mL). Add 2.0 M NaOH solution (130 mL) and cool the mixture to 0 °C with vigorous stirring.

-

Acylation: Separately, prepare a solution of 2,5-dichlorobenzoyl chloride (50.0 g, 239 mmol) in tetrahydrofuran (THF, 75 mL).

-

Controlled Addition: Add the 2,5-dichlorobenzoyl chloride solution dropwise to the glycine solution over approximately 45-60 minutes. Critically, maintain the internal temperature at 0 ± 10 °C throughout the addition.

-

pH Maintenance: During the addition, continuously monitor the pH. Maintain the pH at 11.0 ± 0.2 by the concurrent dropwise addition of a 2.0 M NaOH solution using a pH controller or manual titration.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 0 ± 10 °C for an additional 2 hours, ensuring the pH remains stable at 11.0.

-

Precipitation: Acidify the reaction mixture by slowly adding 2.0 M HCl solution until the pH is below 2. Control the temperature to below 5 °C during acidification to ensure complete precipitation. A thick white precipitate will form.

-

Isolation: Collect the crude product by vacuum filtration, washing the filter cake with cold deionized water.

-

Purification: Transfer the crude solid to a suitable flask and recrystallize from hot water to yield N-(2,5-dichlorobenzoyl)glycine as a white crystalline solid.

-

Drying: Dry the purified solid under vacuum at 50-60 °C to a constant weight. (Typical yield: ~52%).[2]

Physicochemical Properties

The physical properties of the compound are essential for handling, formulation, and process design.

Table 2: Physicochemical Data

| Property | Value | Notes / Source |

| Appearance | White crystalline solid | [2] |

| Melting Point | 173.3 °C | Experimentally determined.[2] Note: Some commercial suppliers report lower ranges (120-125 °C), which may indicate polymorphism or impurities.[3] |

| Boiling Point | 420.6 ± 45.0 °C at 760 mmHg | Predicted value.[5] |

| Density | 1.5 ± 0.1 g/cm³ | Predicted value.[5] |

| Solubility | Insoluble in water. Soluble in polar organic solvents. | Expected behavior based on structure. The carboxylic acid and amide groups suggest solubility in solvents like DMSO, DMF, and alcohols, while the dichlorophenyl ring limits aqueous solubility.[7] |

| Topological Polar Surface Area (TPSA) | 66.40 Ų | Calculated.[5] |

| LogP | 1.26 | Calculated.[5] |

Spectroscopic and Analytical Data

Unambiguous structural confirmation is achieved through a combination of spectroscopic methods. The data presented here are based on experimental findings.[2]

¹H NMR Spectroscopy

-

Solvent: DMSO-d₆

-

Reference: Tetramethylsilane (TMS)

-

Interpretation: The spectrum clearly shows all expected protons. The carboxylic acid proton is a broad singlet at a very high chemical shift. The amide proton appears as a triplet due to coupling with the adjacent CH₂ group. The three aromatic protons appear in their expected region, and the glycine CH₂ protons are a doublet, also due to coupling with the amide N-H.

Table 3: ¹H NMR Peak Assignments (300 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 12.72 | bs | - | 1H | -COOH (Carboxylic acid proton) |

| 8.89 | t | 6.0 | 1H | -NH- (Amide proton) |

| 7.54 | m | - | 2H | Ar-H (Aromatic protons) |

| 7.48 | m | - | 1H | Ar-H (Aromatic proton) |

| 3.93 | d | 6.0 | 2H | -CH₂- (Glycine α-protons) |

¹³C NMR Spectroscopy

-

Solvent: DMSO-d₆

-

Interpretation: The spectrum displays eight distinct carbon signals, consistent with the molecular structure. The two carbonyl carbons (amide and carboxylic acid) are clearly visible in the downfield region (>165 ppm). The six aromatic carbons are resolved, and the glycine α-carbon appears around 41.6 ppm.

Table 4: ¹³C NMR Peak Assignments (75 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 171.4 | -COOH (Carboxylic acid carbonyl) |

| 165.9 | -C(=O)NH- (Amide carbonyl) |

| 138.2 | Ar-C (Quaternary) |

| 132.2 | Ar-C (Quaternary) |

| 131.4 | Ar-CH |

| 129.6 | Ar-CH |

| 129.3 | Ar-CH |

| 41.6 | -CH₂- (Glycine α-carbon) |

Mass Spectrometry

Mass spectrometry confirms the molecular weight and elemental composition. The presence of two chlorine atoms gives a highly characteristic isotopic pattern (M, M+2, M+4) with an approximate intensity ratio of 9:6:1, which is a definitive analytical signature.

Table 5: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | 248.0 | 248.0 |

| [M+Na]⁺ | 270.0 | 270.2 |

Infrared (IR) Spectroscopy

Table 6: Predicted IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3300 | N-H stretch | Amide (Amide II) |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1650 | C=O stretch | Amide (Amide I) |

| ~1550 | N-H bend | Amide (Amide II) |

| 800 - 600 | C-Cl stretch | Aryl Halide |

Application in Drug Development: The Path to Ixazomib

The sole high-value application of this compound is its role as the key building block for Ixazomib. The carboxylic acid moiety is activated and then coupled with the free amine of (R)-1-(boronic acid pinacol ester)-leucine to form the final peptide bond, yielding the Ixazomib precursor.

Caption: Final coupling step in Ixazomib synthesis.

The choice of coupling reagents like TBTU or EDCI/HOBt is critical to facilitate the amide bond formation efficiently and without racemization of the chiral center in the leucine fragment.[2]

Handling, Storage, and Safety

-

Handling: As with all laboratory chemicals, use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at reduced temperatures (-4°C to -20°C) is recommended.[8]

-

Safety: The compound is an organic acid and contains a dichlorinated aromatic ring. It should be treated as potentially irritating to the eyes, skin, and respiratory system. Refer to the supplier's Safety Data Sheet (SDS) for complete hazard information.

Conclusion

This compound is a well-characterized compound whose chemical properties are defined by its dichlorobenzoyl and glycine moieties. Its synthesis is straightforward, and its structure can be unequivocally confirmed by standard analytical techniques, particularly NMR and Mass Spectrometry. The detailed data and protocols provided in this guide offer a reliable foundation for its use in the synthesis of Ixazomib, enabling researchers and process chemists to proceed with a high degree of confidence in the quality and identity of this critical pharmaceutical intermediate.

References

- 1. rsc.org [rsc.org]

- 2. CHEMBRDG-BB 7959525 | 667403-46-5 [chemicalbook.com]

- 3. Best CAS No.667403-46-5 Pharmaceutical Intermediates-1 Supplier, Manufacturer | Afine [afinechem.com]

- 4. N-(2,5-Dichlorobenzoyl)glycine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. N-(2,5-Dichlorobenzoyl)glycine | CAS#:667403-46-5 | Chemsrc [chemsrc.com]

- 6. N-(2,5-Dichlorobenzoyl)glycine | C9H7Cl2NO3 | CID 20119565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 667403-46-5: N-[(2,5-dichlorophenyl)carbonyl]glycine [cymitquimica.com]

- 8. 667403-46-5|N-(2,5-Dichlorobenzoyl)glycine|N-(2,5-Dichlorobenzoyl)glycine|-范德生物科技公司 [bio-fount.com]

An In-depth Technical Guide to the Synthesis and Application of 2-(2,5-Dichlorobenzamido)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,5-Dichlorobenzamido)acetic acid, also known as N-(2,5-dichlorobenzoyl)glycine, is a crucial chemical intermediate, primarily recognized for its role in the synthesis of the proteasome inhibitor, Ixazomib.[1] Ixazomib is an important therapeutic agent used in the treatment of multiple myeloma.[2][3] The synthesis of this intermediate is a pivotal step that dictates the purity and overall yield of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the mechanism of action in the synthesis of this compound, its significance in drug development, and a detailed experimental protocol for its preparation.

The Core Synthesis: A Nucleophilic Acyl Substitution

The synthesis of this compound is a classic example of a nucleophilic acyl substitution reaction.[4][5] Specifically, it is often carried out under Schotten-Baumann conditions, which are amenable to the acylation of amines.[6][7] The reaction involves the nucleophilic attack of the amino group of glycine on the electrophilic carbonyl carbon of 2,5-dichlorobenzoyl chloride.

Mechanism of Action in Synthesis

The reaction proceeds through a well-established two-step addition-elimination mechanism:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of glycine acts as a nucleophile, attacking the electron-deficient carbonyl carbon of 2,5-dichlorobenzoyl chloride. This initial attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.[5]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being a good leaving group, is expelled. This results in the formation of the amide bond.

The Crucial Role of a Base

The Schotten-Baumann reaction is typically performed in the presence of a base, such as sodium hydroxide or triethylamine.[8][9] The base plays a dual, critical role in this synthesis:

-

Neutralization of HCl: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. The base neutralizes this acid, preventing it from protonating the unreacted glycine. If the amino group of glycine is protonated to form an ammonium salt, it loses its nucleophilicity and can no longer react with the acyl chloride.[9]

-

Driving the Equilibrium: By neutralizing the HCl, the base effectively removes a product from the reaction mixture, thereby driving the equilibrium towards the formation of the amide product according to Le Chatelier's principle.

Significance in Drug Development: The Gateway to Ixazomib

This compound is a key building block in the multi-step synthesis of Ixazomib.[1][10] Ixazomib is a potent, selective, and reversible proteasome inhibitor.[11] The proteasome is a cellular complex responsible for degrading ubiquitinated proteins. In cancer cells, particularly multiple myeloma cells, the inhibition of the proteasome leads to an accumulation of regulatory proteins, which in turn induces cell cycle arrest and apoptosis (programmed cell death).[3][8]

The synthesis of Ixazomib involves the coupling of this compound with a boronic acid-containing fragment. The structural integrity and purity of the this compound intermediate are therefore paramount to the successful and efficient synthesis of the final drug substance.

Visualizing the Synthesis and its Application

Synthesis of this compound

Caption: The synthetic pathway of this compound.

Logical Workflow: From Intermediate to Anticancer Drug

Caption: The role of the title compound in the development of Ixazomib.

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Glycine

-

2,5-Dichlorobenzoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated and 1M

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

Procedure:

-

Preparation of Glycine Solution: In a 250 mL round-bottom flask, dissolve glycine (1.0 equivalent) in a 1M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

Preparation of Acyl Chloride Solution: In a separate flask, dissolve 2,5-dichlorobenzoyl chloride (1.05 equivalents) in dichloromethane.

-

Reaction: Slowly add the 2,5-dichlorobenzoyl chloride solution to the cold glycine solution dropwise via a dropping funnel over a period of 30-45 minutes. Maintain the temperature of the reaction mixture between 0-10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with 1M HCl to remove any unreacted base and then with brine.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL) to recover any dissolved product.

-

Combine all organic layers.

-

-

Isolation and Purification:

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford pure this compound as a white solid.

-

Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C₉H₇Cl₂NO₃ | |

| Molecular Weight | 248.06 g/mol | [12] |

| Appearance | White to off-white solid | |

| Typical Yield | 85-95% | |

| Melting Point | 168-172 °C |

Conclusion

The synthesis of this compound is a well-established and efficient process rooted in the fundamental principles of nucleophilic acyl substitution. Its role as a pivotal intermediate in the production of the anticancer drug Ixazomib underscores its importance in the pharmaceutical industry. A thorough understanding of the reaction mechanism, the function of reagents, and a robust experimental protocol are essential for the successful and scalable synthesis of this valuable compound. This guide provides the necessary technical details to empower researchers and drug development professionals in their pursuit of advancing cancer therapeutics.

References

- 1. ias.ac.in [ias.ac.in]

- 2. grokipedia.com [grokipedia.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. jk-sci.com [jk-sci.com]

- 6. byjus.com [byjus.com]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 9. Schotten-Baumann Reaction [organic-chemistry.org]

- 10. WO2015026538A1 - Process for preparing n-acyl amino acid salts - Google Patents [patents.google.com]

- 11. US4126628A - Acylation of amino acids - Google Patents [patents.google.com]

- 12. youtube.com [youtube.com]

Spectroscopic Profile of 2-(2,5-Dichlorobenzamido)acetic acid: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(2,5-Dichlorobenzamido)acetic acid, a key intermediate in pharmaceutical synthesis. While experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopic interpretation and data from analogous structures to present a robust, predicted spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural confirmation and analytical characterization of this compound.

Introduction: The Importance of Spectroscopic Characterization

In the realm of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. Each technique provides a unique piece of the structural puzzle, and together they offer a detailed portrait of the molecule's atomic connectivity and functional groups.

This compound is an N-acylglycine derivative. Its structure comprises a dichlorinated benzene ring, a secondary amide linkage, and a carboxylic acid moiety. This combination of functional groups gives rise to a distinct spectroscopic fingerprint that can be predicted and, when an experimental sample is available, verified. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound, providing the rationale behind the predictions and the experimental protocols to acquire such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton and carbon signals, we can deduce the precise arrangement of atoms.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons, the methylene protons of the glycine unit, the amide proton, and the carboxylic acid proton. The use of an aprotic polar solvent like DMSO-d₆ is crucial for observing the exchangeable protons of the amide and carboxylic acid groups.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and exchange.[2] |

| ~9.0 | Triplet | 1H | -NH- | The amide proton is coupled to the adjacent methylene protons, resulting in a triplet. Its chemical shift is influenced by hydrogen bonding. |

| ~7.7 | Doublet | 1H | Ar-H | Aromatic proton ortho to the carbonyl group, deshielded by the carbonyl's anisotropic effect and the adjacent chlorine atom. |

| ~7.6 | Doublet of Doublets | 1H | Ar-H | Aromatic proton para to the carbonyl group, showing coupling to two other aromatic protons. |

| ~7.5 | Doublet | 1H | Ar-H | Aromatic proton meta to the carbonyl group. |

| ~4.0 | Doublet | 2H | -CH₂- | Methylene protons are coupled to the amide proton, resulting in a doublet. They are deshielded by the adjacent nitrogen and the carboxylic acid group.[3] |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~171 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded.[4] |

| ~166 | -C=O (Amide) | The amide carbonyl carbon is also deshielded, appearing slightly upfield from the carboxylic acid carbon.[4] |

| ~138 | Ar-C (quaternary) | Aromatic carbon attached to the carbonyl group. |

| ~132 | Ar-C (quaternary) | Aromatic carbon attached to a chlorine atom. |

| ~131 | Ar-CH | Aromatic methine carbon. |

| ~130 | Ar-C (quaternary) | Aromatic carbon attached to a chlorine atom. |

| ~129 | Ar-CH | Aromatic methine carbon. |

| ~128 | Ar-CH | Aromatic methine carbon. |

| ~42 | -CH₂- | The methylene carbon is in the aliphatic region, deshielded by the adjacent nitrogen and carbonyl group.[5] |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the range of -2 to 14 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Logical Workflow for NMR Analysis

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be rich in information, with characteristic bands for the carboxylic acid, amide, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) | The very broad nature of this band is due to strong hydrogen bonding between carboxylic acid molecules.[6] |

| ~3300 | Medium | N-H stretch (Amide) | Secondary amides typically show a single N-H stretching band.[7] |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretch of a hydrogen-bonded carboxylic acid dimer.[8] |

| ~1660 | Strong | C=O stretch (Amide I band) | The amide carbonyl stretch is a strong and characteristic absorption.[9] |

| ~1550 | Medium | N-H bend (Amide II band) | This band arises from a combination of N-H bending and C-N stretching.[9] |

| ~1600, ~1475 | Medium-Weak | C=C stretch (Aromatic) | These absorptions are characteristic of the benzene ring. |

| ~1300 | Medium | C-O stretch (Carboxylic Acid) | Stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[6] |

| ~800-900 | Strong | C-H out-of-plane bend (Aromatic) | The position of this band can give information about the substitution pattern on the benzene ring. |

| ~700-800 | Strong | C-Cl stretch | Stretching vibrations of the carbon-chlorine bonds. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectral range should be from 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern can give valuable clues about the molecule's structure.

Predicted Mass Spectrum Data

For this compound, we would expect to see a molecular ion peak and several characteristic fragment ions. A key feature will be the isotopic pattern due to the presence of two chlorine atoms.[10][11]

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Ion Structure | Rationale for Formation |

| 247, 249, 251 | [M]⁺ | Molecular ion. The isotopic pattern (approx. 9:6:1 ratio) is characteristic of a molecule containing two chlorine atoms. |

| 173, 175, 177 | [Cl₂C₆H₃CO]⁺ | Loss of the glycine moiety (-NHCH₂COOH) via cleavage of the amide C-N bond. This is a common fragmentation pathway for amides. |

| 75 | [NH₂CH₂COOH]⁺ | Glycine cation radical. |

| 74 | [NHCH₂CO]⁺ | Fragment from the glycine moiety. |

Proposed Fragmentation Pathway

The primary fragmentation is expected to occur at the amide bond, which is often the most labile bond in such structures under electron ionization (EI) conditions.

Caption: Proposed mass spectrometry fragmentation of this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

Electron Ionization (EI): Introduce a small amount of the sample into the ion source via a direct insertion probe or a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

-

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid or ammonium acetate) and introduce it into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC).

-

-

Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) is recommended for accurate mass measurements to confirm the elemental composition.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

-

The mass range should be set appropriately (e.g., m/z 50-500).

-

-

Data Analysis: Analyze the isotopic pattern of the molecular ion to confirm the presence of two chlorine atoms. Identify the major fragment ions and propose a fragmentation pathway consistent with the molecule's structure.

Conclusion

The predicted spectroscopic data presented in this guide provides a robust framework for the analytical characterization of this compound. The combination of NMR, IR, and MS techniques offers a multi-faceted approach to structural elucidation, ensuring a high degree of confidence in the identity and purity of this important chemical entity. The provided protocols represent standard, validated methods for acquiring high-quality spectroscopic data. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently synthesize, identify, and utilize this compound in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. bmse000089 Glycine at BMRB [bmrb.io]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 11. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the Role of 2-(2,5-Dichlorobenzamido)acetic Acid in the Synthesis of Ixazomib

This document provides an in-depth technical analysis of 2-(2,5-Dichlorobenzamido)acetic acid, a pivotal intermediate in the manufacturing of Ixazomib. We will explore its synthesis, its critical role in the molecular architecture of the final drug, and the chemical logic underpinning its use in the production of the first orally available proteasome inhibitor.

Introduction: Ixazomib and the Significance of Its Synthesis

Ixazomib, marketed as Ninlaro®, represents a significant advancement in the treatment of multiple myeloma. As the first orally administered proteasome inhibitor, it offers a more convenient treatment regimen compared to its intravenously administered predecessors.[1][2][3] Ixazomib functions by reversibly inhibiting the chymotrypsin-like activity of the beta 5 (β5) subunit of the 20S proteasome, a key cellular complex responsible for protein degradation.[2][4][5] This inhibition disrupts protein homeostasis, leading to apoptosis in cancerous myeloma cells.

The synthesis of a complex pharmaceutical agent like Ixazomib is a multi-step process reliant on the efficient and high-purity production of key building blocks. One such cornerstone is this compound, also known as N-(2,5-dichlorobenzoyl)glycine.[6][7] This guide will elucidate the synthesis of this intermediate and its subsequent coupling to form the backbone of the Ixazomib molecule.

The Core Intermediate: Synthesis of this compound

The synthesis of this compound is a foundational step in the overall Ixazomib production pathway. The molecule itself is a derivative of the simplest amino acid, glycine, acylated with a dichlorinated benzoyl group. This structure provides the N-terminal cap of the final peptide-like drug.

Synthetic Strategy: The Schotten-Baumann Reaction

The most direct and industrially scalable method for preparing this intermediate is through a variation of the Schotten-Baumann reaction. This classic organic reaction involves the acylation of an amine with an acid chloride in the presence of a base. In this specific application, glycine is acylated by 2,5-dichlorobenzoyl chloride.

Causality of Experimental Choices:

-

Reactants: Glycine, a readily available and inexpensive amino acid, serves as the amine source. 2,5-dichlorobenzoyl chloride is the activated acylating agent. The use of an acid chloride is deliberate; it is highly reactive and drives the reaction to completion efficiently at low temperatures.

-

Reaction Conditions: The reaction is performed in a two-phase system (aqueous/organic) or an aqueous medium under basic conditions.[8][9] A base, typically sodium hydroxide, is crucial for two reasons: it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, and it deprotonates the amino group of glycine, enhancing its nucleophilicity.

-

Temperature Control: Maintaining a low temperature (e.g., 0-5°C) is critical to mitigate the primary competing side reaction: the hydrolysis of the highly reactive 2,5-dichlorobenzoyl chloride by water.[8]

Experimental Protocol: Synthesis of this compound

The following protocol is a representative, self-validating system for the synthesis of the target intermediate.

-

Preparation: A solution of glycine is prepared in an aqueous solution of sodium hydroxide. The mixture is chilled in an ice bath to an internal temperature of 0-5°C.

-

Acylation: 2,5-dichlorobenzoyl chloride is added portion-wise to the chilled glycine solution over a period of 30-60 minutes. The rate of addition is controlled to maintain the temperature below 10°C. The pH of the reaction mixture is monitored and maintained in the alkaline range (pH 9-11) by the concurrent addition of a sodium hydroxide solution.

-

Reaction Monitoring: The reaction is stirred vigorously at 0-5°C until completion, which is typically confirmed by High-Performance Liquid Chromatography (HPLC) analysis showing the disappearance of the starting materials.

-

Work-up and Isolation: Once complete, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 2. This protonates the carboxylate, causing the desired product, this compound, to precipitate out of the solution as a solid.

-

Purification: The crude product is collected by filtration, washed with cold water to remove inorganic salts, and dried under vacuum to yield the final intermediate.

Data Presentation

| Parameter | Value / Condition | Rationale |

| Reactant 1 | Glycine | Provides the amino-acetic acid backbone. |

| Reactant 2 | 2,5-Dichlorobenzoyl Chloride | Highly reactive acylating agent for efficient amide bond formation.[8] |

| Solvent | Water / Dichloromethane | Aqueous phase for dissolving glycine salt; optional organic phase for acid chloride. |

| Base | Sodium Hydroxide (NaOH) | Neutralizes HCl byproduct and activates the glycine nucleophile. |

| Temperature | 0-5°C | Minimizes hydrolysis of the acid chloride, maximizing yield.[8] |

| Typical Yield | >90% | High efficiency due to the reactive nature of the starting materials. |

Visualization: Synthesis Pathway of the Intermediate

Caption: Synthesis of the key intermediate via the Schotten-Baumann reaction.

The Role of the Intermediate in the Ixazomib Synthesis Pathway

With the core intermediate, this compound, synthesized in high purity, the next stage involves its coupling with the second key fragment of Ixazomib. This second fragment is a chiral boronic acid derivative, specifically a protected form of [(1R)-1-amino-3-methylbutyl]boronic acid.[4]

The Peptide Coupling Reaction

The central transformation is the formation of a peptide (amide) bond between the carboxylic acid group of our intermediate and the free amino group of the boronate fragment.

Causality of Experimental Choices:

-

Challenge: Directly reacting a carboxylic acid and an amine to form an amide bond requires harsh conditions (high temperatures) and is generally inefficient.

-

Solution: Coupling Reagents: To overcome this, peptide coupling reagents are employed. These reagents activate the carboxylic acid group of this compound, converting it into a reactive ester or similar species that is highly susceptible to nucleophilic attack by the amine of the boronate fragment.

-

Common Reagents: Patents for Ixazomib synthesis frequently cite the use of reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a non-nucleophilic base like DIPEA (Diisopropylethylamine) or N-methylmorpholine.[5][8] While effective, these reagents can be costly and their byproducts (e.g., HOBt) can complicate purification on an industrial scale.[8]

-

Process Optimization: For large-scale manufacturing, alternative coupling agents such as cyclic triphosphonic anhydrides (T3P®) have been explored to improve process efficiency and reduce costs.[5]

Experimental Protocol: Peptide Coupling and Final Steps

-

Activation: this compound, the protected boronate amine fragment (often as a salt, e.g., trifluoroacetate salt), and a base (e.g., DIPEA) are dissolved in a suitable aprotic solvent like dichloromethane or dimethylformamide.[8] The mixture is cooled (e.g., to 0°C).

-

Coupling: The coupling reagent (e.g., TBTU) is added to the cooled solution. The reaction is stirred until HPLC analysis indicates the formation of the protected Ixazomib molecule is complete.

-

Work-up: The reaction is quenched, and the mixture is subjected to a series of aqueous washes to remove the coupling byproducts and residual base.[8] The organic layer is then concentrated.

-

Deprotection: The resulting protected Ixazomib is treated with an agent like (2-methylpropyl)boronic acid in a solvent mixture (e.g., methanol/hexane) to remove the boronic acid protecting group (e.g., pinanediol), yielding the free boronic acid form of Ixazomib.[8]

-

Salt Formation: The final Ixazomib free acid is reacted with citric acid in a solvent such as ethyl acetate to form Ixazomib Citrate, the stable, crystalline form of the drug used in the final pharmaceutical formulation.[1][8] This prodrug ester rapidly hydrolyzes to the active Ixazomib form under physiological conditions.[2][5]

Visualization: Overall Ixazomib Synthesis Workflow

References

- 1. US10118937B1 - Process for preparing ixazomib citrate and intermediates therefor - Google Patents [patents.google.com]

- 2. Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ixazomib - the first oral proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ixazomib | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2019038406A1 - Process for making ixazomib or intermediates therefor - Google Patents [patents.google.com]

- 6. N-(2,5-Dichlorobenzoyl)glycine | C9H7Cl2NO3 | CID 20119565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(2,5-Dichlorobenzoyl)glycine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. WO2018158697A1 - A process for the preparation of ixazomib citrate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 2-(2,5-Dichlorobenzamido)acetic acid: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,5-Dichlorobenzamido)acetic acid, also known as N-(2,5-dichlorobenzoyl)glycine, is a key chemical intermediate with significant applications in pharmaceutical research and development. Its structural motif is found in various biologically active molecules, making its efficient and reliable synthesis a topic of considerable interest to the scientific community. This guide provides an in-depth exploration of the primary and alternative synthetic routes to this compound, focusing on the selection of starting materials, detailed experimental protocols, and the underlying chemical principles.

Core Synthesis Strategy: Acylation of Glycine

The most direct and widely employed method for the synthesis of this compound is the N-acylation of glycine. This approach involves the formation of an amide bond between the amino group of glycine and the carbonyl group of a 2,5-dichlorobenzoyl moiety. The choice of the acylating agent is the primary determinant of the specific reaction conditions and overall efficiency.

Primary Route: Schotten-Baumann Reaction

The reaction of an acyl chloride with an amine in the presence of a base is a classic and robust method for amide synthesis, known as the Schotten-Baumann reaction.[1][2] In the context of synthesizing this compound, this involves the reaction of 2,5-dichlorobenzoyl chloride with glycine under aqueous alkaline conditions.

Causality of Experimental Choices:

The Schotten-Baumann conditions are particularly well-suited for this transformation for several key reasons:

-

High Reactivity of Acyl Chloride: 2,5-Dichlorobenzoyl chloride is a highly reactive electrophile due to the electron-withdrawing nature of the chlorine atoms and the excellent leaving group ability of the chloride ion.[3][4] This high reactivity ensures a rapid and efficient reaction with the nucleophilic amino group of glycine.

-

Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct. The presence of a base, typically sodium hydroxide, is crucial to neutralize the HCl.[5] This prevents the protonation of the unreacted glycine, which would render it non-nucleophilic and halt the reaction. Maintaining a basic pH is essential for driving the reaction to completion.[6]

-

Biphasic System: Often, the reaction is carried out in a biphasic system (e.g., an organic solvent and water), which can help to minimize the hydrolysis of the highly reactive acyl chloride by the aqueous base.[7]

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of glycine attacks the electrophilic carbonyl carbon of 2,5-dichlorobenzoyl chloride. This forms a tetrahedral intermediate.[1]

-

Chloride Ion Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Deprotonation: The resulting protonated amide is deprotonated by the base (hydroxide ion) to yield the final product, this compound, as its sodium salt.

-

Acidification: Subsequent acidification of the reaction mixture protonates the carboxylate, leading to the precipitation of the final product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

Materials:

-

Glycine

-

2,5-Dichlorobenzoyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated and dilute)

-

Water (distilled or deionized)

-

Suitable organic solvent (e.g., Dichloromethane or Tetrahydrofuran, optional)

Procedure:

-

Preparation of Glycine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.0 equivalents). Cool the solution to 0-5 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add 2,5-dichlorobenzoyl chloride (1.0-1.2 equivalents) to the chilled glycine solution with vigorous stirring. The acyl chloride can be added neat or as a solution in a suitable organic solvent. Maintain the temperature below 10 °C during the addition.

-

Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of approximately 2. A white precipitate of this compound should form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash the filter cake with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Drying: Dry the purified product under vacuum to a constant weight.

Alternative Synthesis Strategies

Alternative Route: Amide Coupling from 2,5-Dichlorobenzoic Acid

This method involves the direct coupling of 2,5-dichlorobenzoic acid with glycine (or a protected form of glycine, such as a glycine ester) using a coupling agent.[8][9]

Common Coupling Agents:

-

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[7][8]

-

Uronium/Guanidinium Salts: Reagents like HATU, HBTU, and PyBOP are also effective and can often lead to higher yields and reduced side reactions.[]

Advantages over the Acyl Chloride Route:

-

Milder Conditions: Coupling reactions can often be carried out under milder, non-aqueous conditions.

-

Avoids Acyl Chloride Synthesis: This route starts from the more stable and often more readily available carboxylic acid.

Disadvantages:

-

Cost of Reagents: Coupling agents can be expensive, especially on a large scale.

-

Byproduct Removal: The byproducts of coupling reactions (e.g., dicyclohexylurea from DCC) can sometimes be difficult to remove completely.[8]

Preparation of Starting Materials

For laboratories where 2,5-dichlorobenzoyl chloride is not commercially available or an in-house synthesis is preferred, it can be readily prepared from 2,5-dichlorobenzoic acid.

Protocol 2: Synthesis of 2,5-Dichlorobenzoyl Chloride

Materials:

-

2,5-Dichlorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

A catalytic amount of N,N-Dimethylformamide (DMF)

-

An inert solvent (e.g., Toluene or Dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ byproducts), suspend 2,5-dichlorobenzoic acid (1.0 equivalent) in an inert solvent.

-

Addition of Reagents: Add a catalytic amount of DMF, followed by the slow addition of thionyl chloride (1.5-2.0 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases. The reaction mixture should become a clear solution.

-

Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The crude 2,5-dichlorobenzoyl chloride can be purified by vacuum distillation.[11][12]

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,5-Dichlorobenzoyl chloride | C₇H₃Cl₃O | 209.46 | ~30 | 95 (at 1 mmHg)[3] |

| 2,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 151-154[13] | 301[14] |

| Glycine | C₂H₅NO₂ | 75.07 | ~233 (decomposes)[5] | N/A |

| This compound | C₉H₇Cl₂NO₃ | 248.06 | N/A | 420.6 (predicted) |

Table 2: Commercial Suppliers of Starting Materials and Reagents

| Chemical | Representative Suppliers |

| 2,5-Dichlorobenzoyl chloride | TCI America[15], Santa Cruz Biotechnology[16], Amerigo Scientific[17], NINGBO INNO PHARMCHEM CO.,LTD.[18] |

| 2,5-Dichlorobenzoic acid | Sigma-Aldrich[13], TCI (India)[19], ChemicalBook[20], Shree Chemopharma Ankleshwar Pvt. Ltd.[21] |

| Glycine | GEO Specialty Chemicals[22], American International Foods, Inc.[23], Vivion[24], Connection Chemical, LP[25] |

| Thionyl chloride | Scimplify[26], Mil-Spec Industries[26], Spectrum Chemical[27], IndiaMART[28], EMCO Chemicals[29] |

| Sodium hydroxide | Hawkins, Inc.[9], Univar Solutions[30], Olin Chlor Alkali[31], Connection Chemical, LP[32] |

Visualization of Synthetic Workflows

Caption: Primary synthesis workflow for this compound.

Caption: Alternative synthesis via direct amide coupling.

References

- 1. Glycine Structure, Properties, & Benefits - Turito [turito.com]

- 2. byjus.com [byjus.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. What are the properties of glycine? | AAT Bioquest [aatbio.com]

- 6. thomasnet.com [thomasnet.com]

- 7. Amide Synthesis [fishersci.it]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. Sodium Hydroxide – Caustic Soda Supplier & Distributor - Hawkins [hawkinsinc.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 13. 2,5-二氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. 2,5-Dichlorobenzoic acid | 50-79-3 [chemicalbook.com]

- 15. 2,5-Dichlorobenzoyl Chloride 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 16. scbt.com [scbt.com]

- 17. 2,5-Dichlorobenzoyl chloride - Amerigo Scientific [amerigoscientific.com]

- 18. nbinno.com [nbinno.com]

- 19. 2,5-Dichlorobenzoic Acid | 50-79-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 20. 2,5-Dichlorobenzoic acid manufacturers and suppliers in india [chemicalbook.com]

- 21. 2,5 Dichloro Benzoic Acid at Best Price in Ankleshwar, 2,5 Dichloro Benzoic Acid Manufacturer [shreechemopharma.com]

- 22. 14 Glycine Manufacturers in 2025 | Metoree [us.metoree.com]

- 23. americaninternationalfoods.com [americaninternationalfoods.com]

- 24. vivion.com [vivion.com]

- 25. connectionchemical.com [connectionchemical.com]

- 26. thomasnet.com [thomasnet.com]

- 27. spectrumchemical.com [spectrumchemical.com]

- 28. dir.indiamart.com [dir.indiamart.com]

- 29. Thionyl Chloride | CAS 7719-09-7 | Thionyl Chloride Manufacturer, Supplier, Exporter [emcochemicals.com]

- 30. univarsolutions.com [univarsolutions.com]

- 31. Sodium Hydroxide - Olin Chlor Alkali [olinchloralkali.com]

- 32. connectionchemical.com [connectionchemical.com]

An In-Depth Technical Guide to 2-(2,5-Dichlorobenzamido)acetic Acid: From Discovery to Pivotal Role in Modern Oncology

Introduction

In the landscape of modern pharmaceutical development, the journey of a drug from concept to clinic is often built upon the synthesis of novel molecular entities. Among these, 2-(2,5-Dichlorobenzamido)acetic acid, also known as N-(2,5-Dichlorobenzoyl)glycine, stands out not as a therapeutic agent itself, but as a critical intermediate in the synthesis of a landmark oncology drug. This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its pivotal role in the development of the proteasome inhibitor, Ixazomib. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this key building block.

Physicochemical Properties and Characterization

This compound is a glycine derivative characterized by the presence of a 2,5-dichlorobenzoyl group attached to the amino group of glycine.[1][2][3] Its chemical structure and properties are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | N-(2,5-Dichlorobenzoyl)glycine |

| CAS Number | 667403-46-5 |

| Molecular Formula | C₉H₇Cl₂NO₃ |

| Molecular Weight | 248.06 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as methanol, ethyl acetate, and dichloromethane |

Characterization Techniques: The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound and to quantify any impurities.[4]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the amide and carboxylic acid groups.

Discovery and Historical Context: A Stepping Stone to a Novel Cancer Therapy

The history of this compound is intrinsically linked to the development of the first oral proteasome inhibitor, Ixazomib (Ninlaro®), for the treatment of multiple myeloma.[5][6] The discovery of this compound was not an isolated event but rather a directed effort in medicinal chemistry to construct a larger, more complex molecule with a specific biological activity.

The development of proteasome inhibitors like Bortezomib demonstrated the therapeutic potential of targeting the ubiquitin-proteasome pathway in cancer. However, the intravenous administration of these early inhibitors prompted the search for orally bioavailable alternatives. This led to the design and synthesis of Ixazomib, a peptide boronic acid.

The synthesis of Ixazomib required a modular approach, piecing together specific chemical fragments. This compound emerged as a key "dipeptide" synthon, providing the N-terminal cap for the final drug molecule.[5] Its synthesis is detailed in several patents related to Ixazomib, including WO2009/154737 A1, which outlines the broader synthetic strategy for the drug.[7][8] Therefore, the "discovery" of this compound can be best understood as a critical step in the innovative process of creating a new generation of cancer therapeutics.

Synthesis and Mechanism

The synthesis of this compound is a classic example of amide bond formation. The most common and industrially scalable method involves the reaction of a glycine source with 2,5-dichlorobenzoyl chloride or 2,5-dichlorobenzoic acid.

Synthetic Pathway

The primary synthetic route is a nucleophilic acyl substitution reaction. The amino group of glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2,5-dichlorobenzoyl derivative.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from 2,5-Dichlorobenzoic Acid

This protocol is a representative example based on methods described in the patent literature, such as CN108794520B.[9]

Step 1: Activation of 2,5-Dichlorobenzoic Acid

-

To a solution of 2,5-dichlorobenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane), add a coupling agent such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

-

Stir the mixture at room temperature for 30 minutes to form the activated ester.

Step 2: Coupling with Glycine Methyl Ester

-

In a separate flask, suspend glycine methyl ester hydrochloride (1 equivalent) in the same solvent and add a non-nucleophilic base such as N-methylmorpholine (NMM) (1.2 equivalents) to neutralize the hydrochloride salt.

-

Add the glycine methyl ester solution to the activated 2,5-dichlorobenzoic acid mixture.

-

Allow the reaction to proceed at room temperature overnight, monitoring by TLC or HPLC for the disappearance of the starting materials.

Step 3: Work-up and Isolation of the Ester Intermediate

-

Filter the reaction mixture to remove the urea byproduct (in the case of DCC).

-

Wash the filtrate successively with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., saturated sodium bicarbonate solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2,5-dichlorobenzoyl)glycine methyl ester.

Step 4: Hydrolysis to the Final Product

-

Dissolve the crude ester in a solvent mixture such as tetrahydrofuran and water.

-

Add a base like lithium hydroxide or sodium hydroxide (1.5 equivalents) and stir at room temperature until the hydrolysis is complete (monitored by TLC or HPLC).

-

Acidify the reaction mixture with a mineral acid (e.g., 1N HCl) to a pH of approximately 2-3 to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

Application in the Synthesis of Ixazomib

The primary and most significant application of this compound is as a key intermediate in the synthesis of the anticancer drug Ixazomib.[10] Ixazomib is a potent and reversible inhibitor of the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.[10]

In the synthesis of Ixazomib, this compound is coupled with a boronic acid-containing leucine derivative. This reaction forms the final peptide-like backbone of the drug.

Caption: Role of the title compound in Ixazomib synthesis.

The choice of the 2,5-dichloro substitution pattern on the benzoyl moiety is not arbitrary. It is believed to contribute to the overall potency and pharmacokinetic properties of the final drug molecule by influencing its binding to the proteasome.

Conclusion

This compound serves as a compelling case study in the enabling role of chemical synthesis in modern drug discovery. While not a therapeutic agent in its own right, its development and scalable synthesis were indispensable for the creation of Ixazomib, a vital oral therapy for patients with multiple myeloma. This guide has provided a comprehensive overview of its discovery, synthesis, and critical application, underscoring the importance of seemingly simple molecules in the construction of complex, life-saving drugs. The methodologies and principles discussed herein are foundational for professionals in the fields of medicinal chemistry and pharmaceutical development.

References

- 1. N-(2,5-Dichlorobenzoyl)glycine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. N-(2,5-Dichlorobenzoyl)glycine | C9H7Cl2NO3 | CID 20119565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. patents.justia.com [patents.justia.com]

- 6. Ixazomib | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. WO2018158697A1 - Procédé de préparation de citrate d'ixazomib - Google Patents [patents.google.com]

- 9. CN108794520B - Synthesis method of boric acid citrate compounds including ixazomib - Google Patents [patents.google.com]

- 10. WO2019038406A1 - Process for making ixazomib or intermediates therefor - Google Patents [patents.google.com]

Methodological & Application

A Robust, Validated HPLC Method for Purity Analysis of 2-(2,5-Dichlorobenzamido)acetic acid

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the profiling of related substances for 2-(2,5-Dichlorobenzamido)acetic acid. The development of this method was guided by a scientific, risk-based approach to ensure it is fit for its intended purpose in research and pharmaceutical development environments.[1] The protocol herein provides a comprehensive workflow, from the foundational principles of method design to a step-by-step validation plan aligned with the latest International Council for Harmonisation (ICH) guidelines.[2][3] This document is intended for researchers, analytical scientists, and drug development professionals who require a self-validating and scientifically sound method for quality control and stability testing.

Introduction and Method Rationale

This compound is a chemical intermediate with a structure featuring a dichlorinated aromatic ring, an amide linkage, and a carboxylic acid moiety. Its molecular weight is 248.06 g/mol .[4] The accurate assessment of its purity is critical for ensuring the quality and safety of subsequent synthesis steps or its use as a final product. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for this purpose, offering high sensitivity and resolution for separating the main component from potential process-related impurities and degradation products.[5][6]

The design of this method is predicated on the physicochemical properties of the analyte:

-

Reversed-Phase (RP) Chromatography: The molecule possesses significant hydrophobic character due to the dichlorophenyl ring, making it an ideal candidate for retention on a non-polar stationary phase like C18. RP-HPLC is the most widely used mode of HPLC, especially in pharmaceutical analysis.[7][8]

-

pH Control for Ion Suppression: The carboxylic acid group is ionizable. The retention of ionic or ionizable compounds in RP-HPLC is highly dependent on the mobile phase pH.[9] To ensure reproducible retention and sharp, symmetrical peak shapes, the ionization of the carboxylic acid must be suppressed. By maintaining the mobile phase pH at least 2 units below the analyte's pKa, the molecule remains in its neutral, more hydrophobic form, leading to consistent interaction with the C18 stationary phase.[10] For a typical carboxylic acid, a pH of 2.5-3.0 is effective.

-

UV Detection: The conjugated system of the dichlorobenzamido moiety acts as a strong chromophore, allowing for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector. A PDA detector is recommended as it enables the confirmation of peak purity and the selection of the optimal detection wavelength.

This systematic approach, grounded in chemical principles, ensures the development of a method that is not only effective but also robust and transferable.

Experimental Protocol

This section provides the detailed methodology for performing the purity analysis.

Instrumentation and Materials

-

Instrumentation: An HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a Photodiode Array (PDA) detector. A chromatographic data system (CDS) for data acquisition and processing is required.

-

Column: A robust, end-capped C18 column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm is recommended for its balance of efficiency and backpressure.

-

Reagents:

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC or Milli-Q grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

-

Phosphoric Acid (o-Phosphoric Acid, ~85%) (Analytical Grade)

-

This compound Reference Standard (RS) of known purity.

-

Preparation of Solutions

-

Buffer Preparation (25 mM Potassium Phosphate, pH 2.5): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 using 10% v/v phosphoric acid in water. Filter the buffer through a 0.45 µm nylon membrane filter before use.

-

Mobile Phase A: 25 mM Potassium Phosphate Buffer, pH 2.5.

-

Mobile Phase B: Acetonitrile.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

-

Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound RS and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve. Dilute to volume with the diluent and mix well.

-

Standard Working Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask. Dilute to volume with the diluent and mix well.

-

Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound sample and prepare it in the same manner as the Standard Stock Solution.

Chromatographic Conditions

The following table summarizes the optimized chromatographic parameters for the analysis.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 25 mM KH₂PO₄ Buffer, pH 2.5B: Acetonitrile |

| Gradient Program | Time (min) | %A | %B 0.0 | 60 | 4020.0 | 20 | 8025.0 | 20 | 8025.1 | 60 | 4030.0 | 60 | 40 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | PDA at 235 nm (or wavelength of maximum absorbance) |

| Run Time | 30 minutes |

System Suitability Testing (SST)

Before commencing any sample analysis, the system's performance must be verified. This is a core tenet of a self-validating protocol.[11] Inject the Standard Working Solution (50 µg/mL) five times and evaluate the following parameters.

| SST Parameter | Acceptance Criteria |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 for the main peak |

| Theoretical Plates (N) | > 2000 for the main peak |

| Precision (%RSD) | %RSD of peak areas from 5 replicate injections ≤ 2.0% |

Analytical Procedure Workflow

The overall experimental process is depicted in the following workflow diagram.

Caption: High-level workflow for the HPLC purity analysis.

HPLC Method Validation Protocol

To demonstrate that the analytical procedure is suitable for its intended purpose, a validation study must be conducted.[3] The protocol described here is based on the ICH Q2(R2) guideline.[2][12]

Caption: Key parameters for HPLC method validation per ICH guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

-

Procedure:

-

Inject the diluent (blank) to demonstrate no interference at the retention time of the main peak.

-

Analyze a sample of this compound that has been subjected to forced degradation (e.g., acid, base, oxidative, thermal, and photolytic stress).

-

-

Acceptance Criteria:

-

The main peak should be free from any co-eluting peaks in the stressed samples, as demonstrated by PDA peak purity analysis.

-

Resolution between the main peak and the closest eluting impurity should be greater than 1.5.

-

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Procedure: Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.5 µg/mL to 75 µg/mL). Inject each concentration in triplicate.

-

Acceptance Criteria:

-

Plot the mean peak area versus concentration.

-

The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

-

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies.

-

Procedure: Prepare samples of a known matrix (or placebo) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.

-

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

-

Repeatability (Intra-assay precision):

-

Procedure: Analyze six separate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.

-

Acceptance Criteria: The %RSD of the purity values should be ≤ 1.0%.

-

-

Intermediate Precision:

-

Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

-

Acceptance Criteria: The %RSD of the combined results from both studies should be ≤ 2.0%.

-

Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Procedure: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify this concentration by analyzing six replicate injections and checking for precision.

-

Acceptance Criteria: The %RSD for six replicate injections at the LOQ concentration should be ≤ 10.0%.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.

-

Procedure: Introduce small variations to the method parameters, one at a time. Examples include:

-

Flow Rate (± 0.1 mL/min)

-

Column Temperature (± 2 °C)

-

Mobile Phase pH (± 0.1 units)

-

-

Acceptance Criteria: System suitability parameters must still be met, and the purity results should not significantly deviate from the results obtained using the nominal conditions.

Data Analysis and Purity Calculation

The purity of this compound is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main component.

Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Disregard any peaks originating from the blank and any peaks below the reporting threshold (typically the LOQ).

Conclusion

The RP-HPLC method detailed in this application note provides a precise, accurate, and specific means for determining the purity of this compound. The rationale for each parameter has been scientifically justified to ensure robust performance. The comprehensive validation protocol, aligned with current ICH guidelines, establishes the trustworthiness of the results generated.[2][12][13] This method is suitable for routine quality control, stability studies, and impurity profiling in a regulated or research environment, forming a critical part of the quality assurance framework for any process involving this compound.[1][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]

- 3. biopharminternational.com [biopharminternational.com]

- 4. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]